molecular formula C8H15NO B13524432 (4r,7r)-1-Azaspiro[3.5]nonan-7-ol

(4r,7r)-1-Azaspiro[3.5]nonan-7-ol

Cat. No.: B13524432
M. Wt: 141.21 g/mol
InChI Key: DSVNXTAFDGOZEO-UHFFFAOYSA-N
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Description

(4r,7r)-1-Azaspiro[35]nonan-7-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4r,7r)-1-Azaspiro[3.5]nonan-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

(4r,7r)-1-Azaspiro[3.5]nonan-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4r,7r)-1-Azaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring system can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4r,7r)-1-Oxaspiro[3.5]nonan-7-ol: Similar spirocyclic structure but with an oxygen atom instead of nitrogen.

    2-Oxaspiro[3.5]nonan-7-ol: Another spirocyclic compound with an oxygen atom in the ring system.

Uniqueness

(4r,7r)-1-Azaspiro[3.5]nonan-7-ol is unique due to the presence of the nitrogen atom in the spiro ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-azaspiro[3.5]nonan-7-ol

InChI

InChI=1S/C8H15NO/c10-7-1-3-8(4-2-7)5-6-9-8/h7,9-10H,1-6H2

InChI Key

DSVNXTAFDGOZEO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CCN2

Origin of Product

United States

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